Indole-6-boronic acid
CAS No.: 147621-18-9
Cat. No.: VC21136849
Molecular Formula: C8H8BNO2
Molecular Weight: 160.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147621-18-9 |
|---|---|
| Molecular Formula | C8H8BNO2 |
| Molecular Weight | 160.97 g/mol |
| IUPAC Name | 1H-indol-6-ylboronic acid |
| Standard InChI | InChI=1S/C8H8BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10-12H |
| Standard InChI Key | ZVMHOIWRCCZGPZ-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C=C1)C=CN2)(O)O |
| Canonical SMILES | B(C1=CC2=C(C=C1)C=CN2)(O)O |
Introduction
Chemical Identity and Structure
Indole-6-boronic acid is an organoboron compound with the boronic acid functionality located at the 6-position of the indole ring system. The compound exhibits the following structural and identity characteristics:
| Parameter | Value |
|---|---|
| CAS Number | 147621-18-9 |
| Molecular Formula | C8H8BNO2 |
| Molecular Weight | 160.97 g/mol |
| IUPAC Name | 1H-indol-6-ylboronic acid |
| SMILES Code | OB(O)C1=CC=C2C=CNC2=C1 |
| InChI Key | ZVMHOIWRCCZGPZ-UHFFFAOYSA-N |
| Melting Point | 177-181°C |
The compound features a boronic acid group (-B(OH)2) at the 6-position of the indole scaffold, with the indole nitrogen remaining unsubstituted . The structure combines the electron-rich indole heterocycle with the electron-deficient boron center, creating a molecule with interesting electronic properties and synthetic utility.
Physical and Chemical Properties
Indole-6-boronic acid typically appears as a powder form with specific physical characteristics that influence its handling and storage requirements:
The compound's sensitivity to air necessitates proper storage conditions to maintain its integrity. As with many boronic acids, it can undergo dehydration to form cyclic anhydrides (boroxines) under certain conditions .
Synthesis and Preparation Methods
The review literature indicates several established methods for the preparation of indolylboronic acids, including Indole-6-boronic acid. These methods have been developed and refined over the period of 2010-2019 .
C-H Borylation Methods
Recent advances in C-H activation have enabled direct borylation of indoles without requiring pre-functionalization:
C2-Selective Borylation
Hartwig developed an iridium-catalyzed protocol for C2 borylation of indoles, while Tobisu and Chatani created a one-pot protocol for Ir/NHC carbene-catalyzed selective borylation using diisopropylamino borane .
Chattopadhyay developed L-shaped ligands for selective borylation, which when applied to indoles resulted in C2-position selectivity. This suggests that electronic effects play a crucial role in site selectivity for indoles .
Metal-Organic Framework (MOF) Catalyzed Borylation
Researchers have developed heterogeneous catalysts using metal-organic frameworks (MOFs) for C-H borylation of indoles. These catalysts allow for:
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Very low catalyst loadings
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Excellent isolated yields
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Recyclable catalysts (up to 15 times without activity loss)
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TON up to 9000 for indole borylation
Applications in Organic Synthesis
Indole-6-boronic acid serves as a valuable synthetic intermediate, particularly in carbon-carbon bond-forming reactions. Its applications extend to various transformations that enable the synthesis of complex molecules.
Suzuki-Miyaura Cross-coupling Reactions
This represents the most prominent application of indole-6-boronic acid in organic synthesis. Two reaction pathways are possible:
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Reaction of aryl- or heteroarylboronic acids with electrophilic indolyl templates
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Reaction of indolylboronic acids with various electrophiles
The latter approach utilizes indole-6-boronic acid to introduce the indole moiety into diverse molecular scaffolds. Cross-coupling partners include:
Other Chemical Transformations
Beyond Suzuki reactions, indole-6-boronic acid participates in various chemical transformations:
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Chan-Lam coupling reactions
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Multicomponent reactions
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Oxidative transformations to hydroxy derivatives
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Conversion to other functional groups through boronic acid chemistry
| Supplier | Product Code | Purity | Available Quantities | Price Range (as of April 2025) |
|---|---|---|---|---|
| Thermo Scientific Chemicals | H53313 | 98% | 250 mg, 1 g | $65.65-$216.65 |
| Sigma-Aldrich | 666459 | ≥95% | 1 g | $107.00 |
| Alfa Aesar | H53313 | 98% | 250 mg, 1 g | $70.65-$218.65 |
| Various Others | - | 95-98% | 100 mg to 100 g | $22-$3577.50 |
Most vendors recommend storage at 2-8°C under nitrogen atmosphere for optimal stability .
Recent Research Developments
Recent studies have focused on improved synthetic methodologies for boronic acids, including indole-6-boronic acid derivatives. A 2023 study discussed a practical preparation of bicyclic boronates via metal-free approaches that could potentially be applied to indole systems .
The existing literature continues to emphasize the importance of indolylboronic acids in modern organic synthesis, particularly highlighting their role in medicinal chemistry applications. The versatility and relatively mild reaction conditions required for their transformations make them attractive building blocks for pharmaceutical research and development .
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